molecular formula C13H20N2O4S B4972685 N-hexyl-4-methyl-3-nitrobenzenesulfonamide

N-hexyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B4972685
M. Wt: 300.38 g/mol
InChI Key: PKPJESZAXREPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexyl-4-methyl-3-nitrobenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical drug. This compound is also known as HMB-3 and has been synthesized through various methods for its application in different fields of research.

Mechanism of Action

The mechanism of action of N-hexyl-4-methyl-3-nitrobenzenesulfonamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of HDACs, HMB-3 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-hexyl-4-methyl-3-nitrobenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in anti-cancer drugs. Additionally, it has also been found to have neuroprotective effects, which make it a potential candidate for treating neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-hexyl-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its specificity towards HDAC enzymes. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one of the limitations of using HMB-3 is its potential toxicity towards normal cells. This requires careful optimization of dosage and treatment duration to avoid any adverse effects.

Future Directions

There are several future directions for the study of N-hexyl-4-methyl-3-nitrobenzenesulfonamide. One of the primary directions is the development of more efficient synthesis methods for HMB-3. Additionally, further studies are needed to optimize the dosage and treatment duration of this compound for its potential use as an anti-cancer drug and in treating neurodegenerative diseases. Further research is also needed to study the potential side effects of this compound and develop strategies to minimize them.

Synthesis Methods

The synthesis of N-hexyl-4-methyl-3-nitrobenzenesulfonamide involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with hexylamine. This reaction produces N-hexyl-4-methyl-3-nitrobenzenesulfonamide as the final product. This method of synthesis has been studied and optimized for efficient production of HMB-3.

Scientific Research Applications

N-hexyl-4-methyl-3-nitrobenzenesulfonamide has been studied for its potential use in various fields of scientific research. One of the primary applications of HMB-3 is in the field of medicinal chemistry. It has been found to have potential as an anti-cancer drug due to its ability to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential use in treating Alzheimer's disease.

properties

IUPAC Name

N-hexyl-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-3-4-5-6-9-14-20(18,19)12-8-7-11(2)13(10-12)15(16)17/h7-8,10,14H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPJESZAXREPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hexyl-4-methyl-3-nitrobenzenesulfonamide

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